Methyl thiazole-4-carboxylate

Vue d'ensemble

Description

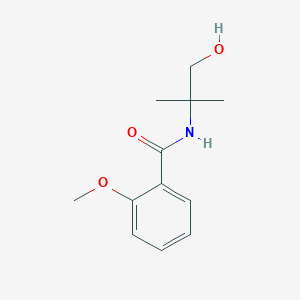

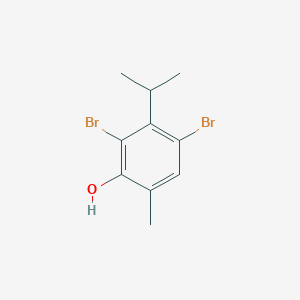

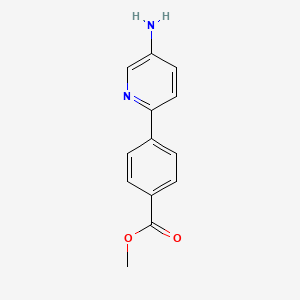

Methyl thiazole-4-carboxylate is a chemical compound with the molecular weight of 144.17 . Its IUPAC name is methyl 1H-1lambda3-thiazole-4-carboxylate .

Molecular Structure Analysis

The molecular structure of Methyl thiazole-4-carboxylate consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis

Thiazole derivatives have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . One study reported the yield, melting point, and other properties of a synthesized compound .Physical And Chemical Properties Analysis

Methyl thiazole-4-carboxylate is a solid substance stored at room temperature . It has a molecular weight of 144.17 . More detailed physical and chemical properties might be available in specific databases or safety data sheets .Applications De Recherche Scientifique

Antioxidant Activity

Thiazole derivatives, including Methyl thiazole-4-carboxylate, have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic and Anti-inflammatory Activity

Compounds related to the thiazole ring, such as Methyl thiazole-4-carboxylate, have been reported to act as analgesic and anti-inflammatory drug molecules . These compounds can help in reducing pain and inflammation in the body.

Antimicrobial and Antifungal Activity

Methyl thiazole-4-carboxylate has shown significant antimicrobial and antifungal activities . It has been found to be effective against multidrug-resistant strains of bacteria and fungi .

Antiviral Activity

Thiazole derivatives have been found to exhibit antiviral activity . They can inhibit the replication of viruses within host organisms.

Diuretic and Anticonvulsant Activity

Thiazole derivatives have been reported to act as diuretic and anticonvulsant drug molecules . Diuretics help to remove excess water and salt from the body, while anticonvulsants are used to prevent or reduce the severity of epileptic seizures or other convulsions.

Neuroprotective Activity

Thiazole derivatives have been found to exhibit neuroprotective activity . Neuroprotective drugs are those that protect the neurons from degeneration and injury, thus improving the health of neurons.

Antitumor or Cytotoxic Activity

Methyl thiazole-4-carboxylate has been found to exhibit antitumor or cytotoxic activity . It has been observed over the years that thiazole derivatives have several biological activities such as antitumor and cytotoxic activity .

Antidiabetic Activity

Thiazole derivatives have been found to exhibit antidiabetic activity . Antidiabetic drugs are used to stabilize blood glucose levels and manage symptoms of diabetes.

Mécanisme D'action

Target of Action

Methyl thiazole-4-carboxylate, also known as Methyl 4-thiazolecarboxylate, is a derivative of thiazole . Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .

Mode of Action

Thiazole derivatives have been found to interact with various targets, leading to a range of biological effects . For example, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .

Biochemical Pathways

Thiazole derivatives have been found to affect various biochemical pathways, leading to a range of biological effects .

Result of Action

Thiazole derivatives have been found to have a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c1-8-5(7)4-2-9-3-6-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWWRNNYEYGSBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378445 | |

| Record name | Methyl thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl thiazole-4-carboxylate | |

CAS RN |

59418-09-6 | |

| Record name | Methyl thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1,3-thiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Methyl thiazole-4-carboxylate in the context of Mycobacterium tuberculosis?

A: While the provided abstracts don't directly address the activity of Methyl thiazole-4-carboxylate against Mycobacterium tuberculosis, one abstract mentions "Mycobacterium tuberculosis dihydrofolate reductase in complex with ethyl 2-methyl thiazole-4-carboxylate(fragment 3)". [] This suggests that structurally similar compounds, potentially including Methyl thiazole-4-carboxylate, might exhibit binding affinity to dihydrofolate reductase (DHFR) in Mycobacterium tuberculosis. DHFR is a crucial enzyme in the folate pathway, essential for bacterial DNA synthesis. Further research is needed to confirm if Methyl thiazole-4-carboxylate itself interacts with DHFR and explore its potential as an antitubercular agent.

Q2: Can you describe a synthetic route for Methyl thiazole-4-carboxylate as highlighted in the research?

A: One of the abstracts outlines a three-step synthesis of Thiazole-4-carboxylic acid, with Methyl thiazole-4-carboxylate as an intermediate. [] The process involves:

Q3: The abstract mentions an "anomalous Wittig reaction" involving a derivative of thioamide. Can you elaborate on this and its relevance to Methyl thiazole-4-carboxylate?

A: The abstract describing the "anomalous Wittig reaction" focuses on a specific reaction pathway involving acetylated thioamide derivatives of D-galactonic and D-gluconic acids. [] While this reaction doesn't directly involve Methyl thiazole-4-carboxylate, it highlights an alternative approach to thiazole ring formation. This is relevant because understanding diverse synthetic routes to thiazole rings could be valuable in optimizing the production of Methyl thiazole-4-carboxylate or exploring the synthesis of related compounds with potentially enhanced properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,2-Dimethylpropanoyl)amino]-2-thiophenecarboxylic acid](/img/structure/B1303678.png)

![2-{4-[Hydroxy(phenyl)methyl]phenyl}-2-phenylacetonitrile](/img/structure/B1303691.png)

![7-(2-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1303693.png)